molecular formula C11H15NO B14836128 4-Cyclopropoxy-2-ethyl-3-methylpyridine

4-Cyclopropoxy-2-ethyl-3-methylpyridine

Katalognummer: B14836128
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: REQLDNGDPLLNAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Cyclopropoxy-2-ethyl-3-methylpyridine is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This compound is part of the pyridine family, which is known for its wide range of applications in various fields such as chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-2-ethyl-3-methylpyridine can be achieved through various methods. One common approach involves the reaction of acetylene with ammonia over a catalyst containing aluminum, iron, and cadmium oxides

Industrial Production Methods

Industrial production of pyridine derivatives often involves gas-phase synthesis from carbonyl compounds and ammonia. This method is economically viable and produces high yields of the desired compounds .

Analyse Chemischer Reaktionen

Types of Reactions

4-Cyclopropoxy-2-ethyl-3-methylpyridine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions may produce various alkylated pyridines.

Wissenschaftliche Forschungsanwendungen

4-Cyclopropoxy-2-ethyl-3-methylpyridine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 4-Cyclopropoxy-2-ethyl-3-methylpyridine involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to 4-Cyclopropoxy-2-ethyl-3-methylpyridine include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

4-cyclopropyloxy-2-ethyl-3-methylpyridine

InChI

InChI=1S/C11H15NO/c1-3-10-8(2)11(6-7-12-10)13-9-4-5-9/h6-7,9H,3-5H2,1-2H3

InChI-Schlüssel

REQLDNGDPLLNAR-UHFFFAOYSA-N

Kanonische SMILES

CCC1=NC=CC(=C1C)OC2CC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.